4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide
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Overview
Description
4-methyl-N-[4-(phenyldiazenyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(phenyldiazenyl)phenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a suitable coupling component, such as 4-methylbenzenesulfonamide, under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(phenyldiazenyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-[4-(phenyldiazenyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(phenyldiazenyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(phenyldiazenyl)phenol: Another azo compound with similar structural features but different functional groups.
4-(((4-(phenyldiazenyl)phenyl)imino)methyl)benzoic acid: A related compound with an imino group and carboxylic acid functionality.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and different substituents, showing distinct biological activities.
Uniqueness
4-methyl-N-[4-(phenyldiazenyl)phenyl]benzenesulfonamide stands out due to its unique combination of a sulfonamide group and an azo linkage. This combination imparts specific chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
4888-06-6 |
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Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-methyl-N-(4-phenyldiazenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H17N3O2S/c1-15-7-13-19(14-8-15)25(23,24)22-18-11-9-17(10-12-18)21-20-16-5-3-2-4-6-16/h2-14,22H,1H3 |
InChI Key |
SVJQMMYDUVJOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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